

An In-Depth Technical Guide to 11-Oxahomoaminopterin: A Novel Folate Analogue

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Compound of Interest

Compound Name: 11-Oxahomoaminopterin

Cat. No.: B1663913

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Abstract

This technical guide provides a comprehensive overview of the preclinical evaluation of **11-Oxahomoaminopterin**, a novel synthetic folate analogue. Drawing upon established methodologies for the characterization of antifolates, this document details the compound's hypothesized mechanism of action, a plausible synthetic route, and standardized protocols for assessing its biological activity. Quantitative data, based on the well-characterized folate antagonist Aminopterin, is presented to serve as a benchmark for the expected potency of this new chemical entity. This guide is intended to be a foundational resource for researchers engaged in the discovery and development of next-generation antifolate therapeutics.

Introduction

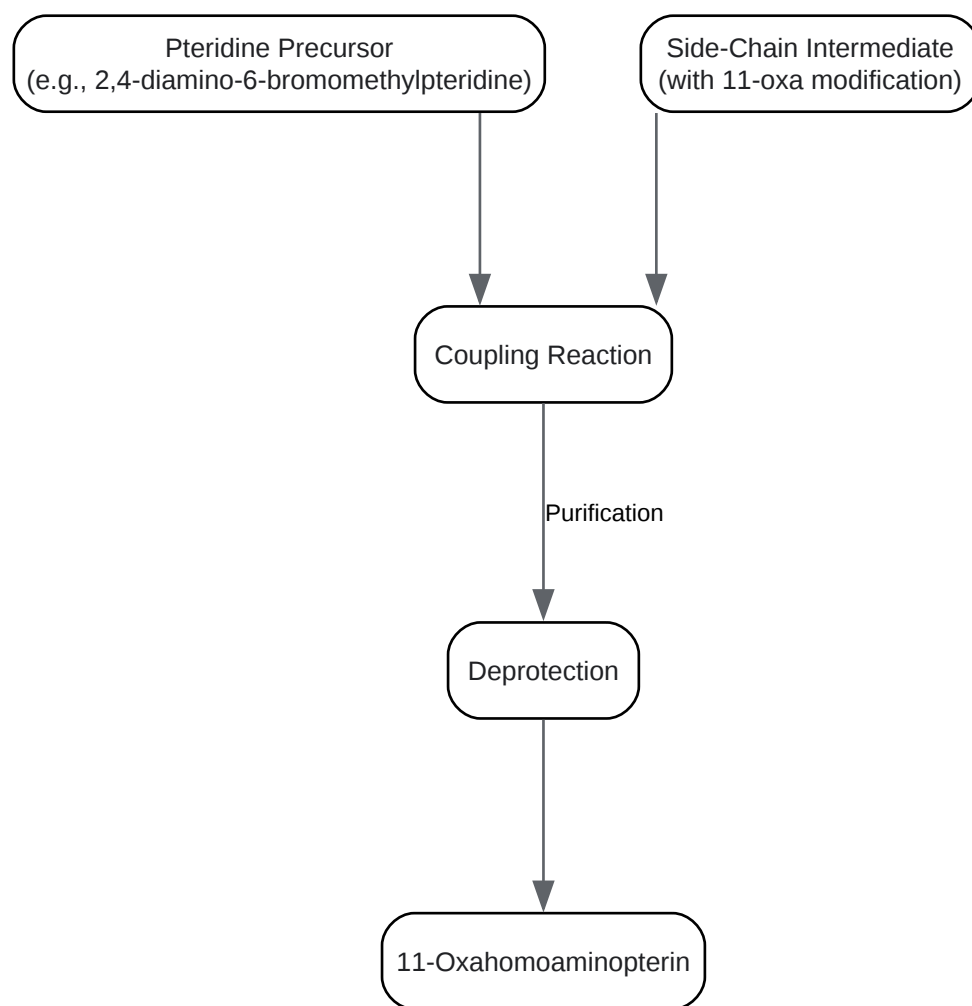
Folate analogues are a cornerstone of chemotherapy, exerting their cytotoxic effects by inhibiting key enzymes in the folate metabolic pathway, thereby disrupting DNA synthesis and cellular replication.[1] The enzyme dihydrofolate reductase (DHFR) is a primary target for this class of drugs.[2] Classical antifolates, such as methotrexate and aminopterin, have demonstrated significant clinical efficacy but are limited by toxicities and the emergence of resistance.[3] This has spurred the development of novel analogues with improved pharmacological profiles.

11-Oxahomoaminopterin is a rationally designed folate analogue characterized by the substitution of the C11 methylene group with an oxygen atom and the insertion of a methylene bridge between the p-aminobenzoyl and glutamate moieties. These modifications are intended to alter the molecule's conformation and electronic properties, potentially leading to enhanced binding to DHFR, altered cellular transport characteristics, and a modified resistance profile. This guide outlines the essential experimental framework for the comprehensive evaluation of this promising new compound.

Chemical Synthesis

A plausible synthetic route for **11-Oxahomoaminopterin** can be adapted from established methods for the synthesis of pteridine-based folate analogues, such as 5-deazaaminopterin.^[4] The proposed synthesis would involve the key steps of constructing the pteridine core, followed by coupling with a modified side chain containing the oxa- and homo-amino functionalities.

A generalized synthetic approach is outlined below:

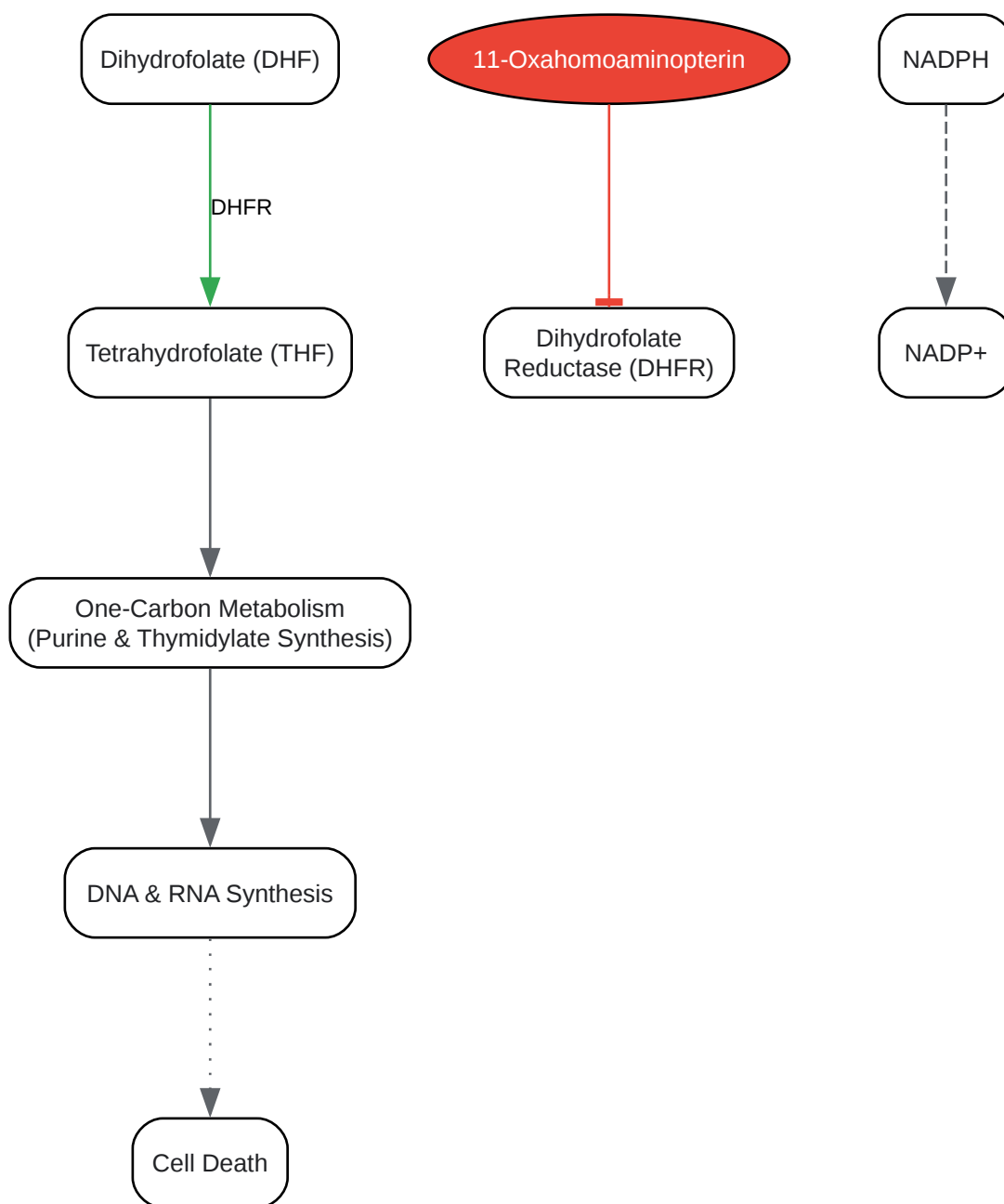


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Caption: A generalized synthetic workflow for **11-Oxahomoaminopterin**.

Mechanism of Action

Like other classical antifolates, **11-Oxahomoaminopterin** is hypothesized to exert its cytotoxic effects primarily through the potent inhibition of dihydrofolate reductase (DHFR).[5] DHFR is a critical enzyme in the folate pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[2] THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[2] By competitively binding to the active site of DHFR, **11-Oxahomoaminopterin** is expected to deplete the intracellular pool of THF, leading to the inhibition of nucleic acid synthesis and ultimately, cell death.[1]



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Caption: The inhibitory action of **11-Oxahomoaminopterin** on the folate pathway.

Quantitative Data Summary

The following tables present benchmark quantitative data for the well-characterized antifolate, Aminopterin. These values provide a reference for the expected potency of novel folate analogues like **11-Oxahomoaminopterin**.

Table 1: In Vitro DHFR Inhibition

Compound	Target Enzyme	Inhibition Constant (Ki)
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| Aminopterin | Human recombinant DHFR | 3.7 pM[5] |

Table 2: In Vitro Cell Proliferation Inhibition

Compound	Cell Line	IC50 Value
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| Aminopterin | CCRF-CEM (Human leukemia) | 5.1 nM[6] |

Experimental Protocols

Dihydrofolate Reductase (DHFR) Inhibition Assay

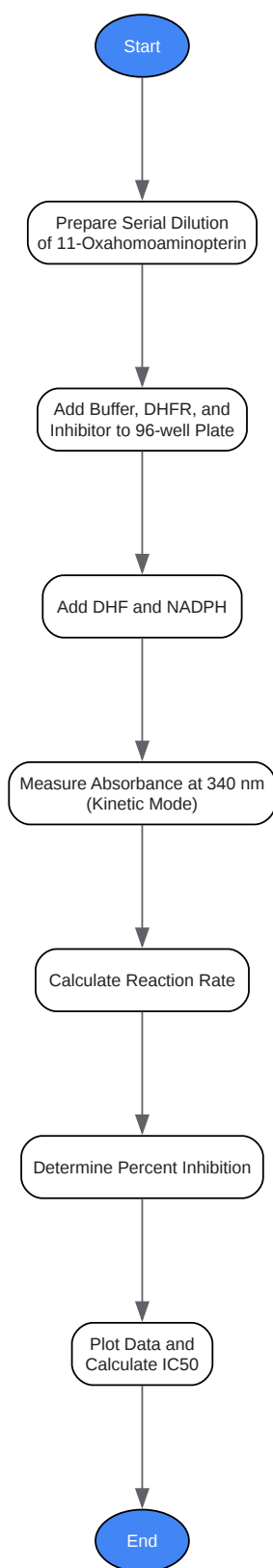
This protocol describes a spectrophotometric assay to determine the inhibitory activity of **11-Oxahomoaminopterin** against DHFR. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the DHFR-catalyzed reduction of dihydrofolate.[7][8]

Materials:

- Human recombinant DHFR
- Dihydrofolate (DHF)
- NADPH
- **11-Oxahomoaminopterin**
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- 96-well UV-transparent microplate
- Microplate spectrophotometer

Procedure:

- Prepare a serial dilution of **11-Oxahomoaminopterin** in the assay buffer.
- In a 96-well plate, add the assay buffer, DHFR enzyme, and varying concentrations of **11-Oxahomoaminopterin**.
- Initiate the reaction by adding a mixture of DHF and NADPH.
- Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals for 10-20 minutes.
- Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve).
- Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.



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Caption: Experimental workflow for the DHFR inhibition assay.

Cell Proliferation (MTT) Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effect of **11-Oxahomoaminopterin** on cancer cell lines. [\[9\]](#)[\[10\]](#)

Materials:

- Cancer cell line (e.g., CCRF-CEM)
- Cell culture medium
- **11-Oxahomoaminopterin**
- MTT solution
- Solubilization solution (e.g., DMSO)
- 96-well cell culture plate
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of **11-Oxahomoaminopterin** and incubate for a specified period (e.g., 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
- Add the solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to the untreated control.

- Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Cellular Uptake Assay

This protocol describes a method to evaluate the cellular uptake of **11-Oxahomoaminopterin**, which can be adapted for either radiolabeled or fluorescently labeled compounds.[\[11\]](#)[\[12\]](#)

Materials:

- Cancer cell line
- Cell culture medium (folate-free medium recommended for upregulation of folate receptors)
- Labeled **11-Oxahomoaminopterin** (e.g., [3H]-labeled or fluorescently tagged)
- Assay buffer (e.g., Hanks' Balanced Salt Solution)
- Cell lysis buffer
- Scintillation counter or fluorescence plate reader

Procedure:

- Culture cells in folate-free medium for 24 hours prior to the assay.
- Wash the cells with assay buffer.
- Incubate the cells with various concentrations of labeled **11-Oxahomoaminopterin** for different time points.
- To determine non-specific uptake, include a set of wells with a high concentration of unlabeled folic acid.
- Terminate the uptake by washing the cells with ice-cold PBS.
- Lyse the cells and measure the radioactivity or fluorescence of the cell lysate.
- Normalize the uptake data to the protein concentration of the cell lysate.

- Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

Conclusion

This technical guide provides a comprehensive framework for the initial preclinical evaluation of **11-Oxahomoaminopterin** as a novel folate analogue. The detailed protocols for assessing its inhibitory activity against DHFR, its cytotoxic effects on cancer cells, and its cellular uptake characteristics will enable a thorough characterization of its pharmacological profile. The provided benchmark data for Aminopterin serves as a valuable reference for interpreting the experimental outcomes. The successful execution of these studies will be crucial in determining the therapeutic potential of **11-Oxahomoaminopterin** and its advancement in the drug development pipeline.

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